Fmoc-Ala(alpha-cyclopropyl)-OH
Description
Significance of Noncanonical Amino acids (ncAAs) in Peptide Science
Noncanonical amino acids (ncAAs) are amino acids that are not one of the 20 standard proteinogenic amino acids. Their integration into peptide chains can dramatically alter the resulting molecule's characteristics. researchgate.netnih.gov The introduction of ncAAs can lead to peptides with increased resistance to enzymatic degradation by proteases, as the novel structures are not readily recognized by these enzymes. nih.gov Furthermore, ncAAs can introduce new chemical functionalities, allowing for the development of peptides with novel binding properties and biological activities. The vast chemical space offered by ncAAs provides a rich toolkit for designing peptides with tailored pharmacological profiles. nih.gov
Role of Conformationally Constrained Amino Acids in Peptide Design
A significant challenge in peptide-based drug design is the inherent flexibility of short peptide chains, which can adopt a multitude of conformations in solution. This conformational ambiguity can lead to reduced binding affinity and selectivity for their biological targets. Conformationally constrained amino acids restrict the rotational freedom of the peptide backbone, thereby pre-organizing the peptide into a specific three-dimensional structure. This can lead to a more favorable entropic profile upon binding to a receptor, resulting in enhanced potency and selectivity. nih.gov
Overview of Cyclopropyl-Containing Amino Acids in Chemical Biology
Cyclopropyl-containing amino acids are a prominent class of conformationally constrained ncAAs. The three-membered ring of the cyclopropyl (B3062369) group imparts a high degree of rigidity to the amino acid side chain and the local peptide backbone. nih.gov This structural feature has been exploited to create peptides with well-defined secondary structures. The unique electronic properties and steric bulk of the cyclopropyl group can also influence intermolecular interactions, leading to improved binding affinities and specificities. nih.gov The incorporation of cyclopropyl-containing amino acids has been shown to enhance metabolic stability and cell permeability of peptides, making them attractive candidates for drug development. nih.govacs.org
Fmoc-Ala(alpha-cyclopropyl)-OH: A Key Synthetic Intermediate
This compound is a derivative of the unnatural amino acid alanine (B10760859), where a cyclopropyl group is attached to the alpha-carbon. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine functionality, which is crucial for its use in solid-phase peptide synthesis (SPPS).
Properties of this compound
| Property | Value |
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.4 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMSO |
| Primary Application | Building block for solid-phase peptide synthesis |
| Table 1: Physicochemical properties of this compound. |
Synthesis and Purity
The synthesis of Fmoc-protected amino acids, including those with cyclopropyl moieties, typically involves the reaction of the free amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride under basic conditions. mdpi.com However, the synthesis of cyclopropyl-containing amino acids can be challenging. For instance, the synthesis of the related Fmoc-β-cyclopropyl-Ala-OH has been reported to be susceptible to the formation of impurities, such as Fmoc-β-Ala-OH, which can be difficult to remove and may necessitate extensive purification steps. nih.gov This highlights the importance of careful reaction control and purification to obtain high-purity this compound for successful peptide synthesis.
Research Findings and Applications
While specific research focusing exclusively on this compound is limited, studies on related cyclopropyl-containing amino acids provide insights into its potential applications.
The incorporation of α-cyclopropylglycine (Cpg), a structurally similar amino acid, into peptidomimetics has been used to probe the steric constraints of protein binding pockets. acs.org Such structure-activity relationship (SAR) studies are critical for the rational design of potent and selective inhibitors. The defined conformation imparted by the cyclopropyl ring allows for a precise exploration of the topology of a binding site.
The use of Fmoc-protected amino acids is standard in solid-phase peptide synthesis (SPPS), a technique that allows for the efficient assembly of peptide chains. The Fmoc group is stable to the coupling conditions but can be readily removed with a mild base, such as piperidine, to allow for the addition of the next amino acid in the sequence.
| Compound Name | Abbreviation | Role/Significance |
| This compound | Fmoc-Ala(cPr)-OH | Building block for synthesizing peptides with a constrained alanine residue. |
| Alanine | Ala | A canonical amino acid, often replaced by its cyclopropyl analog. |
| Fmoc-succinimide | Fmoc-OSu | A common reagent for Fmoc protection of amino acids. mdpi.com |
| α-cyclopropylglycine | Cpg | A related conformationally constrained amino acid used in SAR studies. acs.org |
| Table 2: Key compounds in the context of this compound and peptide synthesis. |
The development of novel synthetic routes to access diverse cyclopropane (B1198618) amino acid building blocks, including those with Fmoc protection, is an active area of research. acs.org These methods aim to provide a scalable and efficient supply of these valuable compounds to facilitate their broader application in peptide-based drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(19(23)24,13-10-11-13)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWCIRABWAINIK-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Integration of Fmoc Ala Alpha Cyclopropyl Oh in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides in a stepwise manner on a solid support. merckmillipore.comaltabioscience.com Fmoc-Ala(alpha-cyclopropyl)-OH serves as a valuable building block in this process, contributing to the synthesis of peptides with novel structural and functional properties.
Building Block for Complex Peptide Architectures
The defining feature of this compound is the α,α-disubstitution, which introduces significant conformational rigidity into the peptide backbone. nih.gov This constraint is instrumental in designing peptides that adopt specific secondary structures, such as β-turns or helices. nih.gov By restricting the rotational freedom around the peptide bonds, the cyclopropyl (B3062369) moiety helps to pre-organize the peptide chain, which can be crucial for binding to biological targets with high affinity and specificity. nih.govnih.gov The introduction of such sterically demanding amino acids is a key tactic for developing peptidomimetics with improved stability against enzymatic degradation. mdpi.com
The unique structural attributes of the cyclopropyl group make this compound a strategic component in the synthesis of complex peptides, including those used in drug development and protein engineering. chemimpex.com
Incorporation into Triazolopeptides and Azapeptides
While direct examples of this compound incorporation into triazolopeptides are not extensively documented, the principles of their synthesis allow for the inclusion of unique amino acid derivatives. Triazole moieties are often used as amide bond isosteres, and the integration of a constrained residue like α-cyclopropyl-alanine could further influence the peptide's three-dimensional structure.
In the realm of azapeptides, where an α-carbon is replaced by a nitrogen atom, the synthesis is more complex than standard SPPS. mdpi.com The introduction of side chains occurs via methods like the submonomer strategy, which could potentially be adapted for a cyclopropyl group. nih.gov Azapeptides are known to induce β-turn conformations, a structural feature that could be reinforced by the rigidity of the α-cyclopropyl group. nih.gov The synthesis of azapeptides often faces challenges due to the reduced nucleophilicity of the terminal nitrogen, making the coupling of the subsequent amino acid difficult, a problem that would be compounded by a sterically hindered residue. biorxiv.org However, the development of fully automated solid-phase azapeptide synthesis platforms using pre-activated building blocks offers a promising route for incorporating diverse and sterically demanding side chains. biorxiv.orgbiorxiv.org
Application in Bis-Cationic Porphyrin Peptide Synthesis
Porphyrin-peptide conjugates are designed for various biomedical applications, including as DNA-binding agents and MRI contrast agents. nih.govrsc.org The peptide portion of these conjugates often serves as a scaffold to position the porphyrin rings for specific interactions. guidechem.com The synthesis typically involves standard Fmoc-based solid-phase methods where modified amino acids, such as those carrying a porphyrin moiety on their side chain, are incorporated into the sequence. nih.govguidechem.com
The use of a conformationally constrained amino acid like this compound can provide rigidity to the peptide backbone, ensuring a well-defined distance and orientation between two cationic porphyrin units. This structural control is critical for achieving selective binding to target molecules like DNA, where the porphyrins may act as intercalating agents. guidechem.com
Challenges and Solutions in Peptide Chain Elongation with alpha-Cyclopropyl Amino Acids
The synthesis of peptides containing α,α-disubstituted amino acids is notoriously challenging due to steric hindrance. nih.gov The cyclopropyl group in this compound presents a significant obstacle to the formation of the amide bond during peptide elongation.
Steric Considerations in Coupling Reactions
The bulky nature of the α-cyclopropyl group impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. This steric clash can lead to significantly lower coupling yields and slower reaction rates compared to sterically unhindered amino acids. iris-biotech.deresearchgate.net
To overcome these challenges, a combination of strategies is often employed. The choice of coupling reagent is critical, with more potent reagents such as HATU, HCTU, or COMU being preferred to drive the reaction to completion. creative-peptides.com Optimizing reaction conditions, for instance by increasing the temperature or extending the coupling time, can also improve yields. uzh.ch In some cases, a "double coupling" strategy, where the coupling step is repeated, is necessary to achieve a satisfactory yield. nih.gov
| Strategy | Description | Potential Benefits | Reference |
|---|---|---|---|
| Use of High-Potency Coupling Reagents | Employing reagents like HATU, HCTU, or COMU that are highly reactive and can overcome steric barriers. | Improved coupling efficiency and reduced formation of by-products. | creative-peptides.com |
| Optimization of Reaction Conditions | Modifying parameters such as temperature, coupling time, and reagent concentration. | Maximization of yield and minimization of side reactions. | creative-peptides.comuzh.ch |
| Double Coupling | Repeating the coupling step to ensure the reaction proceeds to completion. | Higher overall yield for difficult coupling steps. | nih.gov |
Use of Dipeptide Building Blocks in SPPS
A highly effective strategy to circumvent the difficulties associated with coupling sterically hindered amino acids is the use of pre-formed dipeptide building blocks. merckmillipore.com Instead of coupling a single sterically hindered amino acid, a dipeptide containing the challenging residue is synthesized in solution and then incorporated into the peptide chain during SPPS.
This approach was proposed as a solution to prevent truncated sequences when dealing with N-substituted residues that cause steric hindrance. ub.edu For instance, a dipeptide like Fmoc-Ala-Ala(α-cyclopropyl)-OH could be prepared and then coupled to the resin-bound peptide. This moves the sterically hindered coupling reaction to the solution phase, where conditions can be more readily controlled, and purification of the dipeptide is simpler than purification of the final, often much longer, peptide. This method has been shown to increase the purity of the final peptide product. ub.edu
| Coupling Method | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Single Amino Acid Coupling | Stepwise addition of individual amino acids, including the sterically hindered this compound. | Direct and follows standard SPPS protocols. | Low yields, slow reaction rates, potential for incomplete reactions and truncated sequences. | nih.gov |
| Dipeptide Building Block Coupling | Synthesis of a dipeptide in solution (e.g., Fmoc-Xaa-Ala(α-cyclopropyl)-OH) which is then coupled during SPPS. | Overcomes steric hindrance at the solid phase, leads to higher purity and yield of the final peptide. | Requires an additional solution-phase synthesis step for the dipeptide. | merckmillipore.comub.edu |
Influence on Peptide Secondary Structures
The conformational rigidity of α-cyclopropyl alanine (B10760859) makes it a powerful tool for nucleating and stabilizing specific peptide secondary structures. By limiting the entropic penalty associated with folding, its inclusion can guide a peptide chain into predictable and stable conformations.
Peptides containing α,α-disubstituted amino acids, including α-cyclopropyl alanine, show a strong propensity to form helical structures. mdpi.com The steric bulk of the substituents disfavors the extended β-strand conformation and promotes the more compact helical folds. Research on peptides rich in other constrained residues like α-aminoisobutyric acid (Aib) has shown that these residues are potent inducers of 3₁₀-helices. mdpi.comresearchgate.net The 3₁₀-helix is a tighter helix than the more common α-helix, characterized by i→i+3 hydrogen bonds. explorationpub.comexplorationpub.com For short peptides, the 3₁₀-helix can be more stable than the α-helix. explorationpub.comexplorationpub.com The incorporation of α-cyclopropyl alanine is expected to similarly favor these helical structures, acting as a nucleation point from which the helix can propagate. nih.gov
| Helical Structure | Defining Hydrogen Bond Pattern | Residues per Turn | Common Inducers |
|---|---|---|---|
| α-helix | i → i+4 | 3.6 | Alanine, Leucine |
| 3₁₀-helix | i → i+3 | 3.0 | Aib, α,α-disubstituted amino acids |
In addition to promoting helices, the conformational constraints of α-cyclopropyl alanine can stabilize β-turn structures. mdpi.com A β-turn is a secondary structure element involving four consecutive amino acid residues where the polypeptide chain reverses its direction. youtube.com The rigid geometry of α,α-disubstituted amino acids can effectively lock the peptide backbone into the specific dihedral angles required for certain types of β-turns. mdpi.comrsc.org By placing the α-cyclopropyl alanine residue at key positions (typically the i+1 or i+2 position) within a four-residue sequence, it is possible to favor the formation of a stable β-turn, which is crucial for the folding of many proteins and the activity of bioactive peptides. nih.gov
| β-Turn Type | Typical Φ, Ψ Angles (i+1 position) | Typical Φ, Ψ Angles (i+2 position) |
|---|---|---|
| Type I | -60°, -30° | -90°, 0° |
| Type II | -60°, 120° | 80°, 0° |
| Type I' | 60°, 30° | 90°, 0° |
| Type II' | 60°, -120° | -80°, 0° |
Supramolecular Interactions of the Cyclopropyl Ring
The cyclopropyl ring is not merely a sterically bulky group; its unique electronic structure allows it to participate in a range of non-covalent supramolecular interactions that are critical for molecular recognition and the stability of peptide assemblies.
Molecular docking studies have identified the potential for C-H...C(cyclopropyl) interactions involving the cyclopropyl moiety. In this type of weak hydrogen bond, a C-H group from a neighboring residue acts as a hydrogen bond donor, while the electron density of the cyclopropane (B1198618) ring's carbon atoms acts as the acceptor. These interactions contribute to the specific packing and organization of molecules in the crystal lattice and can play a role in the binding of a cyclopropyl-containing ligand to a biological target.
The hydrogens on the cyclopropyl ring can also act as hydrogen bond donors in C-H...π interactions. Due to the high s-character of the C-H bonds in cyclopropane, the hydrogen atoms carry a slight partial positive charge. This allows them to interact favorably with the electron-rich π-face of aromatic residues such as phenylalanine, tyrosine, or tryptophan. These C-H(cyclopropyl)...π interactions are important for orienting the cyclopropyl-containing peptide relative to aromatic groups within a protein binding pocket or in self-assembled structures.
A key feature of the cyclopropyl group is its significant π-character. The strained C-C bonds within the ring are described by orbital models (such as the Walsh or Coulson-Moffitt models) as having properties intermediate between pure σ and π bonds. This "enhanced π-character" allows the face of the cyclopropyl ring to participate in π-stacking interactions, a non-covalent interaction typically associated with aromatic systems. This interaction can help intercalate a ligand into a binding site and enhance the affinity between the ligand and its receptor. This ability to engage in π-stacking adds another dimension to the supramolecular chemistry of cyclopropyl-containing peptides, influencing their self-assembly and molecular recognition properties.
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| C-H...C(cyclopropyl) | C-H group (another residue) | Cyclopropyl ring carbon | Weak hydrogen bond contributing to molecular packing. |
| C-H(cyclopropyl)...π | Cyclopropyl C-H group | Aromatic π-system | Interaction orienting the cyclopropyl group towards an aromatic ring. |
| π-Stacking | Cyclopropyl ring (π-face) | Aromatic ring (π-face) or another Cyclopropyl ring | Stabilizing interaction due to the π-character of the strained ring. |
Unlocking Peptide Potential: The Conformational Influence of this compound
The incorporation of non-natural amino acids into peptide structures is a powerful strategy for modulating their conformational properties and enhancing their biological activity. Among these, this compound, a derivative of alanine featuring a cyclopropyl group at the alpha-carbon, stands out for its ability to impose significant structural rigidity. This article explores the profound conformational effects of the α-cyclopropyl moiety, detailing how its inherent structural constraints lead to enhanced bioactivity and providing an overview of the spectroscopic and computational methods used to analyze these effects.
Applications in Peptidomimetics and Drug Design
Design of Conformationally Constrained Peptidomimetics
The cyclopropane (B1198618) ring in Fmoc-Ala(alpha-cyclopropyl)-OH significantly restricts the rotational freedom of the peptide backbone. This conformational rigidity is instrumental in designing peptidomimetics that can adopt and maintain a specific three-dimensional structure, which is often crucial for high-affinity binding to biological targets. By reducing the entropic penalty upon binding, these constrained peptides can exhibit enhanced bioactivity.
While direct studies on the in vivo stability of peptides containing solely this compound are not extensively documented in publicly available research, the incorporation of conformationally constrained amino acids is a well-established strategy to enhance metabolic stability. The steric hindrance provided by the cyclopropyl (B3062369) group can render the adjacent peptide bonds less accessible to proteolytic enzymes, thereby prolonging the peptide's half-life in vivo. This principle is a cornerstone of peptidomimetic drug design, aiming to improve the pharmacokinetic profiles of peptide-based therapeutics.
The conformational constraints imposed by the α-cyclopropyl group can lead to a higher degree of pre-organization of the peptide into a bioactive conformation. This can result in increased potency and selectivity for a specific receptor subtype. For instance, the introduction of other conformationally constrained alanines, such as α-aminoisobutyric acid (Aib), into neuropeptide sequences has been shown to significantly enhance receptor affinity and agonist potency. nih.gov While specific data for α-cyclopropyl alanine (B10760859) in this context is limited, the underlying principle of conformational restriction to favor a receptor-bound state is a key strategy in modulating the pharmacological properties of peptide ligands. nih.govnih.gov
Role in Enzyme Inhibition Studies
The unique structural features of α-cyclopropyl alanine make it an attractive component in the design of enzyme inhibitors. The cyclopropyl group can act as a hydrophobic element that interacts favorably with nonpolar pockets in an enzyme's active site.
There is limited specific information available in the scientific literature regarding the use of this compound for the inhibition of amino acid processing enzymes. However, the use of amino acid analogues is a known strategy to inhibit such enzymes. nih.govjpt.com
Currently, there is a lack of specific research detailing the use of peptides containing α-cyclopropyl alanine to target N-Terminal Nucleophile (Ntn) hydrolases.
The design of Substrate Peptidomimetic Inhibitors (SPIs) often involves the incorporation of non-standard amino acids to mimic the substrate's transition state or to introduce functionalities that lead to potent and selective inhibition. nih.govnih.gov The conformational constraints and hydrophobicity of the α-cyclopropyl group could be beneficial in the design of SPIs, potentially leading to improved binding affinity and inhibitory activity. However, specific examples of SPIs utilizing this compound are not well-documented in current literature.
Development of Bioactive Peptides and Analogues
The incorporation of non-natural amino acids is a key strategy in medicinal chemistry to overcome the limitations of natural peptides, such as poor stability and low bioavailability. This compound provides a tool to introduce conformational rigidity into a peptide backbone, a feature that can enhance receptor binding and resistance to enzymatic degradation.
Exploration in Antimicrobial Peptides (AMPs)
Antimicrobial peptides (AMPs) are a diverse class of naturally occurring molecules that serve as a first line of defense against a broad spectrum of pathogens. The therapeutic potential of AMPs is often hindered by their susceptibility to proteolysis. The introduction of sterically hindered amino acids, such as those with a cyclopropyl group, is a recognized strategy to improve the stability of peptides.
While direct studies detailing the incorporation of this compound into specific AMPs are not extensively documented in publicly available research, the principles of peptide design suggest its potential utility. The cyclopropyl moiety can enforce a specific torsional angle in the peptide backbone, which may promote the adoption of secondary structures, like α-helices or β-sheets, that are crucial for antimicrobial activity. The rigid nature of the cyclopropyl group can also shield the adjacent peptide bonds from enzymatic cleavage, thereby prolonging the peptide's half-life.
The synthesis of novel AMPs often utilizes solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. springernature.comnih.gov The general methodology for incorporating non-standard amino acids like this compound into a peptide sequence via Fmoc-SPPS is well-established. nih.gov
Table 1: Potential Effects of Incorporating Ala(alpha-cyclopropyl) into Antimicrobial Peptides
| Feature | Potential Effect | Rationale |
| Secondary Structure | Stabilization of helical or sheet structures | The cyclopropyl group restricts the phi (φ) and psi (ψ) dihedral angles of the amino acid residue, potentially favoring specific secondary structures essential for antimicrobial function. |
| Proteolytic Stability | Increased resistance to proteases | The steric bulk of the cyclopropyl group can hinder the approach of proteolytic enzymes to the peptide backbone, thus reducing degradation. |
| Membrane Interaction | Altered membrane disruption activity | Changes in peptide conformation and hydrophobicity due to the cyclopropyl group could influence how the AMP interacts with and disrupts bacterial cell membranes. |
Integration into Analogues of Therapeutic Peptides (e.g., Osteostatin)
Osteostatin (B167076) is a C-terminal fragment of the parathyroid hormone-related protein (PTHrP), specifically the sequence 107-111, and has been identified as an inhibitor of osteoclastic bone resorption. biosyn.comnih.gov The development of more stable and potent analogues of osteostatin is an active area of research for potential treatments of bone diseases like osteoporosis.
The modification of osteostatin and other osteogenic peptides with constrained amino acids is a strategy to enhance their therapeutic profile. nih.gov While specific examples of osteostatin analogues containing α-cyclopropyl-alanine are not readily found in the literature, the introduction of such a residue could be explored to improve metabolic stability and receptor affinity. The conformational constraint imposed by the cyclopropyl group could lock the peptide into a bioactive conformation, potentially leading to a more potent interaction with its biological target.
The synthesis of such analogues would follow standard solid-phase peptide synthesis protocols, where this compound would be incorporated at the desired position in the peptide chain.
Structure-Activity Relationship (SAR) Studies of Cyclopropyl Amino Acid Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. The incorporation of cyclopropyl amino acid derivatives into peptides provides a powerful tool for probing these relationships. nih.gov
The unique stereochemical and electronic properties of the cyclopropyl group can significantly impact a peptide's interaction with its target. The rigid ring system restricts the conformational freedom of the peptide backbone, which can lead to a higher binding affinity if the constrained conformation matches the receptor-bound state. This "pre-organization" of the peptide can reduce the entropic penalty of binding.
In the context of antimicrobial peptides, SAR studies involving the substitution of natural amino acids with cyclopropyl derivatives could elucidate the importance of specific backbone conformations for antimicrobial efficacy. For example, replacing an alanine residue with α-cyclopropyl-alanine could reveal whether a more rigid structure at that position enhances or diminishes activity against different bacterial strains.
Similarly, for therapeutic peptides like osteostatin, SAR studies with cyclopropyl-containing analogues could help to map the conformational requirements of the peptide's receptor. By systematically replacing residues with their cyclopropyl counterparts, researchers can gain insights into the optimal geometry for receptor binding and signal transduction.
Table 2: Key Parameters in SAR Studies of Cyclopropyl Amino Acid-Containing Peptides
| Parameter | Description | Significance |
| Conformational Analysis | Determination of the peptide's three-dimensional structure in solution, often using techniques like NMR spectroscopy. | Reveals how the cyclopropyl group influences the overall shape and secondary structure of the peptide. |
| Binding Affinity | Measurement of the strength of the interaction between the peptide and its biological target (e.g., a receptor or a bacterial membrane). | Quantifies the impact of the conformational constraint on the peptide's ability to bind to its target. |
| Biological Activity | Assessment of the peptide's functional effect, such as antimicrobial potency (MIC values) or cellular signaling. | Correlates the structural and binding properties with the desired therapeutic or biological outcome. |
| Proteolytic Stability | Evaluation of the peptide's resistance to degradation by enzymes. | Determines if the cyclopropyl modification enhances the peptide's lifespan in a biological environment. |
Q & A
Q. What is the role of Fmoc-Ala(alpha-cyclopropyl)-OH in solid-phase peptide synthesis (SPPS)?
this compound is a non-natural amino acid derivative used to introduce cyclopropyl side-chain modifications into peptide sequences. The Fmoc group protects the α-amino group during SPPS, allowing stepwise elongation while the cyclopropyl moiety enhances conformational rigidity. The synthesis involves coupling the derivative to a resin-bound peptide using activators like HBTU/HOBt and DIEA in DMF. Deprotection of the Fmoc group is achieved with 20% piperidine in DMF .
Q. How do the steric effects of the cyclopropyl group influence coupling efficiency?
The cyclopropyl group introduces steric hindrance, which can slow coupling reactions. To optimize efficiency:
- Use excess coupling reagents (e.g., 3–5 eq. HBTU, 6 eq. DIEA).
- Extend reaction times (e.g., 2–4 hours).
- Employ double couplings for difficult sequences. Monitor completion via Kaiser or chloranil tests .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR data and expected conformational behavior of peptides containing this compound?
Cyclopropyl groups induce unique dihedral angles (e.g., χ1 and χ2 torsions), which may conflict with predicted NMR chemical shifts. Strategies include:
- Molecular Dynamics Simulations : Compare experimental NOE patterns with simulated structures.
- X-ray Crystallography : Validate backbone geometry in crystalline peptides.
- Circular Dichroism (CD) : Assess helical or β-strand stabilization. Note: Cyclopropyl side chains can mimic proline’s rigidity but lack hydrogen-bonding capability, altering solvent accessibility .
Q. What methods are effective in analyzing the stability of this compound under acidic or oxidative conditions?
Stability testing involves:
- Acidic Conditions : Treat with TFA (0.1%–95%) and monitor degradation via HPLC at 214 nm. Cyclopropyl groups are typically stable but may undergo ring-opening under prolonged TFA exposure.
- Oxidative Stress : Use H2O2 or tert-butyl hydroperoxide; analyze by LC-MS for oxidized byproducts (e.g., epoxides).
- Long-Term Storage : Store at –20°C under argon; assess purity quarterly .
Methodological Considerations
Q. How to incorporate this compound into β-sheet-rich peptides without aggregation?
Cyclopropyl groups can disrupt β-sheet stacking due to their rigidity. Mitigation strategies:
- Solvent Screening : Use HFIP or TFE to dissolve aggregates.
- Sequence Design : Place cyclopropyl residues at edge positions.
- Co-solvents : Add 10% DMSO to improve solubility during SPPS .
Q. What analytical techniques validate the successful incorporation of this compound into peptides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
